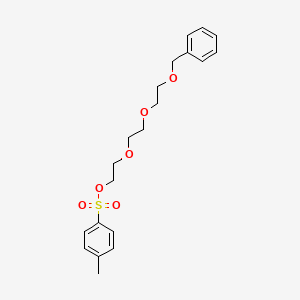

2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C20H26O6S and its molecular weight is 394.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, with the CAS number 84131-04-4, is a synthetic organic compound characterized by its complex structure featuring a benzyloxy group and a sulfonate ester. Its molecular formula is C20H26O6S, and it has a molecular weight of 394.48 g/mol. This compound is primarily utilized in organic synthesis and bioconjugation applications, enhancing the solubility and stability of biomolecules.

Chemical Structure and Properties

The compound consists of a polyethylene glycol (PEG) chain linking the benzyloxy group to the 4-methylbenzenesulfonate moiety. Its structural representation can be summarized as follows:

- Molecular Formula : C20H26O6S

- Molecular Weight : 394.48 g/mol

- Appearance : Likely a solid or viscous liquid at room temperature

- Solubility : Soluble in organic solvents

Biological Activity

While direct therapeutic applications of this compound are not well-documented, its biological activity is inferred from its role in various biochemical processes:

- Bioconjugation : The compound facilitates the attachment of therapeutic agents to proteins, enhancing their delivery and efficacy in targeted therapies.

- Drug Delivery Systems : It is utilized in developing drug delivery systems that improve the stability and bioavailability of drugs in biological environments.

- Surface Modification : Used to modify surfaces with PEG chains, which can influence protein adsorption and cellular interactions.

Case Study 1: Protein Conjugation

In a study examining the conjugation efficiency of various PEGylated compounds, it was found that compounds similar to this compound exhibited improved solubility and reduced immunogenicity when conjugated to therapeutic proteins. The study highlighted the importance of linker length and chemical stability in achieving optimal therapeutic outcomes.

Case Study 2: Drug Delivery Applications

Research involving the use of this compound in drug delivery systems indicated that it significantly enhanced the pharmacokinetic properties of encapsulated drugs. In vitro studies demonstrated that formulations containing this sulfonate ester showed increased cellular uptake and prolonged circulation times compared to non-modified drugs.

Comparative Data Table

| Property | Value |

|---|---|

| CAS Number | 84131-04-4 |

| Molecular Formula | C20H26O6S |

| Molecular Weight | 394.48 g/mol |

| Solubility | Soluble in organic solvents |

| Applications | Organic synthesis, bioconjugation, drug delivery |

Applications De Recherche Scientifique

Applications in Organic Synthesis

-

Bioconjugation :

- This compound serves as a versatile linker in bioconjugation processes, allowing for the attachment of various biomolecules to surfaces or other molecules. Its PEG chain aids in increasing solubility and reducing non-specific interactions, making it suitable for drug delivery systems and diagnostic applications.

-

Synthesis of Sulfonamide Derivatives :

- Research has shown that derivatives of sulfonamides, including those related to the structure of 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, exhibit significant biological activities such as inhibition of enzymes like α-glucosidase and acetylcholinesterase. These properties are particularly relevant in developing treatments for conditions like diabetes and Alzheimer's disease .

Medicinal Chemistry

- Antidiabetic Agents :

- Neuroprotective Effects :

Material Science Applications

- Polymer Chemistry :

- The incorporation of this compound into polymer matrices can enhance the properties of materials used in biomedical applications. Its ability to modify surface characteristics makes it useful for creating drug delivery systems that require controlled release profiles.

Case Study 1: Antidiabetic Activity

A study conducted on various sulfonamide derivatives highlighted that compounds similar to this compound demonstrated moderate inhibitory activity against α-glucosidase. This suggests their potential utility in therapeutic strategies for managing type 2 diabetes .

Case Study 2: Neuroprotective Properties

Research has indicated that sulfonamide derivatives can inhibit acetylcholinesterase, providing a basis for their use in treating Alzheimer’s disease. The structural features of compounds like this compound contribute to their effectiveness as enzyme inhibitors .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Tosylate Group

The tosylate group (-OTs) is highly susceptible to nucleophilic displacement due to its electron-withdrawing sulfonyl moiety. This reaction typically proceeds via an S<sub>N</sub>2 mechanism under mild conditions.

Key Example: Azide Substitution

In a patented synthesis route, sodium azide (NaN<sub>3</sub>) replaces the tosylate group to form 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate (Fig. 1A) .

| Reaction Parameter | Conditions |

|---|---|

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 40–60°C |

| Molar Ratio (Compound:NaN<sub>3</sub>) | 1:1–1.2 |

| Reaction Time | 1–4 hours |

This reaction is critical for introducing azide functionalities, which are precursors for click chemistry applications.

Reduction of Azide to Primary Amine

The azide intermediate undergoes catalytic hydrogenation to yield 2-[2-(2-aminoethoxy)ethoxy]ethanol (Fig. 1B) .

| Reaction Parameter | Conditions |

|---|---|

| Catalyst | Palladium on carbon (Pd/C) |

| Solvent | Ethanol |

| Atmosphere | H<sub>2</sub> gas |

| Temperature | Room temperature |

| Reaction Time | 1–4 hours |

The reaction proceeds quantitatively, with the benzyl group remaining intact under these conditions.

Hydrogenolysis of Benzyl Ether

While not directly reported for this compound, the benzyl ether can be cleaved via hydrogenolysis under standard conditions (H<sub>2</sub>, Pd/C) to expose a hydroxyl group. This transformation would enable further functionalization of the PEG chain .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nucleophilic substitution | NaN<sub>3</sub>, DMF, 40–60°C | Azide derivative |

| Reduction | H<sub>2</sub>, Pd/C, ethanol | Primary amine |

| Hydrogenolysis | H<sub>2</sub>, Pd/C | Deprotected PEG-alcohol |

| Hydrolysis | NaOH, H<sub>2</sub>O/THF | 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethanol |

Mechanistic Insights

Propriétés

IUPAC Name |

2-[2-(2-phenylmethoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6S/c1-18-7-9-20(10-8-18)27(21,22)26-16-15-24-12-11-23-13-14-25-17-19-5-3-2-4-6-19/h2-10H,11-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULYUXLJHONROP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.